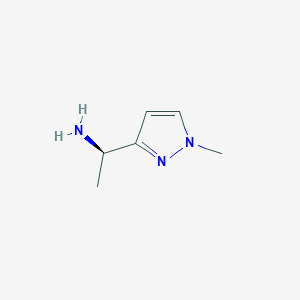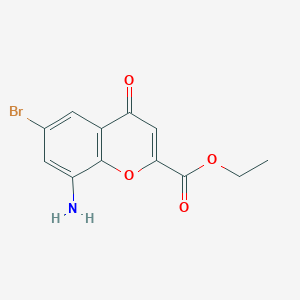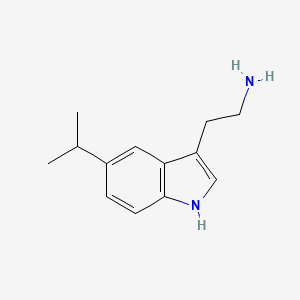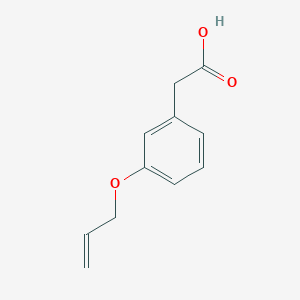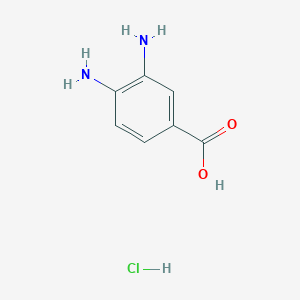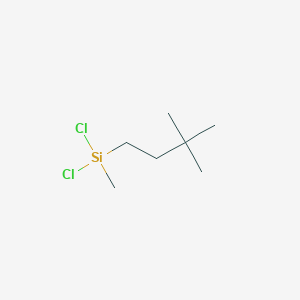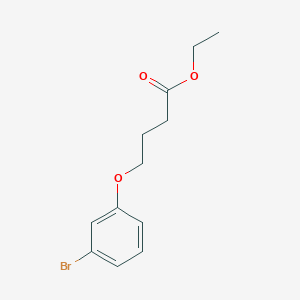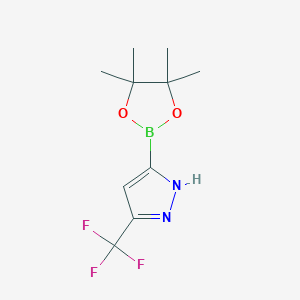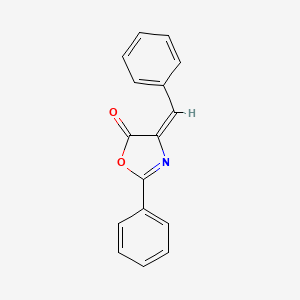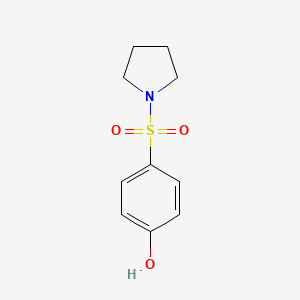
4-(1-Pyrrolidinylsulfonyl)-phenol
Vue d'ensemble
Description
The compound “4-(1-Pyrrolidinylsulfonyl)phenylmethanamine” is an organic molecule with the linear formula C11H16N2O2S . It’s part of a class of organic molecules that are extensively studied for their potential in various applications, including pharmaceuticals.
Molecular Structure Analysis
The molecular structure of “4-(1-Pyrrolidinylsulfonyl)phenylmethanamine” is represented by the linear formula C11H16N2O2S . Understanding the spatial arrangement of atoms is crucial for predicting the behavior of such compounds.
Chemical Reactions Analysis
The chemical reactivity and interaction of similar compounds with biological targets have been demonstrated in the pharmacological characterization of a kappa-opioid receptor antagonist.
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Properties
Compounds structurally related to 4-(1-Pyrrolidinylsulfonyl)-phenol, such as 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. The synthesis of these compounds involves new protocols and their properties are confirmed through various spectroscopic and crystallography techniques. Studies indicate that these compounds exhibit significant anti-inflammatory and anticancer activities, suggesting their potential as templates for developing new therapeutic agents (Zulfiqar et al., 2021).
Catalysis and Organic Synthesis
Related research has explored the use of pyridine derivatives as catalysts in organic synthesis, highlighting the versatility of nitrogen-containing phenols in facilitating chemical transformations. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been identified as a recyclable catalyst for the acylation of alcohols and phenols, demonstrating the potential of pyridine and pyrrolidine derivatives in synthetic chemistry (Liu et al., 2014).
Material Science and Nanotechnology
Compounds with pyrrolidinyl groups have been explored for their applications in material science, particularly in the development of novel polymers and nanomaterials. The synthesis and characterization of oligo-4-[(pyridine-3-yl-methylene) amino] phenol, for instance, reveal its potential in creating materials with unique properties such as enhanced thermal stability and antimicrobial activity (Kaya et al., 2006).
Electrochemical Applications
Another area of application is in the modification of electrodes for improved electrochemical sensing and catalysis. Research into the modification of carbon electrodes with ferrocene derivatives, including phenol-based compounds, has shown enhanced electron transfer capabilities and stability, broadening the scope of applications in biosensing and catalytic processes (Razumien et al., 2003).
Mécanisme D'action
While the exact mechanism of action for “4-(1-Pyrrolidinylsulfonyl)-phenol” is not known, a compound known as Neramexane, which is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, has been shown to have potential therapeutic effects in various neurological disorders.
Safety and Hazards
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9-3-5-10(6-4-9)15(13,14)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISYZISDEPUMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



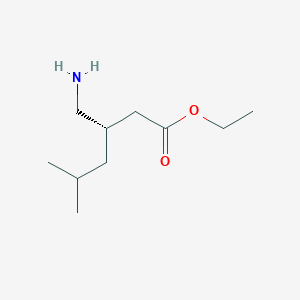
![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
